molecular formula C10H13ClN2 B6255019 2-chloro-4-propyl-5H,6H,7H-cyclopenta[d]pyrimidine CAS No. 1824210-55-0

2-chloro-4-propyl-5H,6H,7H-cyclopenta[d]pyrimidine

Cat. No. B6255019
CAS RN: 1824210-55-0
M. Wt: 196.7
InChI Key:
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Description

2-Chloro-4-propyl-5H,6H,7H-cyclopenta[d]pyrimidine (2C4PCP) is a cyclic molecule that contains a nitrogen-containing ring with a chlorine atom attached to the four-carbon propyl chain. It is a relatively new compound, and has been studied for its potential applications in medicinal chemistry, particularly in the development of drugs to treat cancer and other diseases.

Mechanism of Action

2-chloro-4-propyl-5H,6H,7H-cyclopenta[d]pyrimidine has been found to act on a variety of cellular pathways. It has been found to inhibit the activity of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins and other pro-inflammatory molecules. Additionally, 2-chloro-4-propyl-5H,6H,7H-cyclopenta[d]pyrimidine has been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes and other pro-inflammatory molecules.
Biochemical and Physiological Effects
2-chloro-4-propyl-5H,6H,7H-cyclopenta[d]pyrimidine has been found to have a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory molecules, such as prostaglandins and leukotrienes, and to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, 2-chloro-4-propyl-5H,6H,7H-cyclopenta[d]pyrimidine has been found to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

2-chloro-4-propyl-5H,6H,7H-cyclopenta[d]pyrimidine has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations, such as the fact that it is not soluble in water, and it can be difficult to dissolve in organic solvents.

Future Directions

There are a number of potential future directions for the study of 2-chloro-4-propyl-5H,6H,7H-cyclopenta[d]pyrimidine. One potential direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of drugs to treat cancer and other diseases. Additionally, further research could be done to identify other potential targets for 2-chloro-4-propyl-5H,6H,7H-cyclopenta[d]pyrimidine, such as enzymes involved in the production of other pro-inflammatory molecules. Additionally, further research could be done to investigate the potential effects of 2-chloro-4-propyl-5H,6H,7H-cyclopenta[d]pyrimidine on other organisms, such as plants and animals. Finally, further research could be done to investigate the potential for 2-chloro-4-propyl-5H,6H,7H-cyclopenta[d]pyrimidine to be used as a pesticide or herbicide.

Synthesis Methods

2-chloro-4-propyl-5H,6H,7H-cyclopenta[d]pyrimidine can be synthesized in a number of ways. One method involves the reaction of 4-chloro-3-methyl-2-propyl-5H,6H,7H-cyclopenta[d]pyrimidine with a base, such as potassium carbonate, to form 2-chloro-4-propyl-5H,6H,7H-cyclopenta[d]pyrimidine. Another method involves the reaction of 4-chloro-3-methyl-2-propyl-5H,6H,7H-cyclopenta[d]pyrimidine with a catalyst, such as palladium chloride, to form 2-chloro-4-propyl-5H,6H,7H-cyclopenta[d]pyrimidine.

Scientific Research Applications

2-chloro-4-propyl-5H,6H,7H-cyclopenta[d]pyrimidine has been studied for its potential applications in medicinal chemistry, particularly in the development of drugs to treat cancer and other diseases. It has been found to have anti-cancer and anti-inflammatory properties, as well as the potential to inhibit the growth of tumor cells. Additionally, 2-chloro-4-propyl-5H,6H,7H-cyclopenta[d]pyrimidine has been studied for its ability to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-4-propyl-5H,6H,7H-cyclopenta[d]pyrimidine involves the reaction of 2-chloro-4-propyl-6H-pyrimidine-5-carbonitrile with cyclopentadiene in the presence of a Lewis acid catalyst to form the desired product.", "Starting Materials": [ "2-chloro-4-propyl-6H-pyrimidine-5-carbonitrile", "Cyclopentadiene", "Lewis acid catalyst" ], "Reaction": [ "Add 2-chloro-4-propyl-6H-pyrimidine-5-carbonitrile and cyclopentadiene to a reaction flask", "Add a Lewis acid catalyst to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] }

CAS RN

1824210-55-0

Product Name

2-chloro-4-propyl-5H,6H,7H-cyclopenta[d]pyrimidine

Molecular Formula

C10H13ClN2

Molecular Weight

196.7

Purity

95

Origin of Product

United States

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